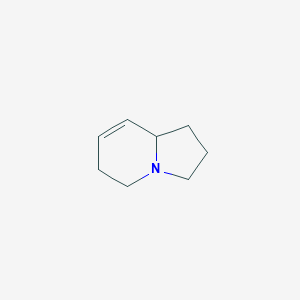

1,2,3,5,6,8a-Hexahydroindolizine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,5,6,8a-Hexahydroindolizine is a bicyclic nitrogen-containing heterocycle It is a derivative of indolizidine, which is a structural motif found in various natural alkaloids

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,3,5,6,8a-Hexahydroindolizine can be synthesized through several methods. One common approach involves the cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones under acidic conditions. This method typically uses acetic acid or silica gel as the catalyst, yielding the desired bicyclic product in good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the cyclization reaction mentioned above could be explored for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 1,2,3,5,6,8a-Hexahydroindolizine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom or the carbon atoms of the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated bicyclic compounds.

Aplicaciones Científicas De Investigación

1,2,3,5,6,8a-Hexahydroindolizine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound and its analogs are explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1,2,3,5,6,8a-Hexahydroindolizine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function .

Comparación Con Compuestos Similares

1,2,3,5,8,8a-Hexahydroindolizine: A closely related compound with similar structural features.

Indolizidine: The parent structure from which 1,2,3,5,6,8a-Hexahydroindolizine is derived.

Pyrrolizidine: Another bicyclic nitrogen-containing heterocycle with distinct chemical properties.

Uniqueness: this compound is unique due to its specific ring structure and the presence of nitrogen, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Actividad Biológica

1,2,3,5,6,8a-Hexahydroindolizine is a nitrogen-containing bicyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure comprising a five-membered ring fused to a six-membered ring. The presence of nitrogen within the rings significantly enhances its chemical reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation and substitution due to its structural characteristics.

The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. The nitrogen atom in the structure can form hydrogen bonds and coordinate with metal ions, influencing the compound's reactivity and binding affinity. This interaction allows for modulation of various biological pathways .

Key Mechanisms:

- Enzyme Interaction: The compound can alter enzyme function through covalent bonding with nucleophilic sites on proteins.

- Receptor Modulation: It may interact with specific receptors to modulate their activity and influence physiological responses .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Studies have shown that derivatives of hexahydroindolizine possess significant antimicrobial properties against various pathogens .

- Neuroprotective Effects: Some derivatives have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases .

- Anticancer Properties: Research indicates that certain analogs may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several hexahydroindolizine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 32 | S. aureus |

| B | 16 | E. coli |

| C | 64 | Pseudomonas aeruginosa |

Case Study 2: Neuroprotective Effects

In a neuroprotection study using an in vitro model of oxidative stress-induced neuronal damage, hexahydroindolizine derivatives showed significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 50 | 15 |

| Hexahydroindolizine A | 85 | 5 |

| Hexahydroindolizine B | 78 | 8 |

Research Findings

Recent studies have focused on synthesizing new derivatives of hexahydroindolizine to enhance its biological activity. For instance:

- Synthesis Techniques: A novel synthesis method using Diels-Alder reactions has been developed to create new analogs with improved pharmacological profiles .

- Structure-Activity Relationships (SAR): Investigations into SAR have revealed that modifications at specific positions on the hexahydroindolizine structure can significantly impact its biological efficacy .

Propiedades

Fórmula molecular |

C8H13N |

|---|---|

Peso molecular |

123.20 g/mol |

Nombre IUPAC |

1,2,3,5,6,8a-hexahydroindolizine |

InChI |

InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h1,4,8H,2-3,5-7H2 |

Clave InChI |

GKTAYQOQPXXPIH-UHFFFAOYSA-N |

SMILES canónico |

C1CC2C=CCCN2C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.